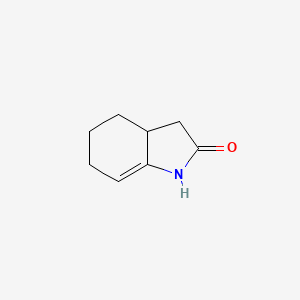
1-(5-Ethylthiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-propiothienone is a chemical compound with the molecular formula C9H12OS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. This compound is known for its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Ethyl-2-propiothienone, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophenes.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophenes.
Industrial Production Methods
Industrial production of 5-Ethyl-2-propiothienone typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-propiothienone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-propiothienone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of biological processes involving sulfur-containing compounds.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-propiothienone involves its interaction with molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, making it a versatile compound in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound of 5-Ethyl-2-propiothienone, containing a five-membered ring with one sulfur atom.
2-Acetylthiophene: A similar compound with an acetyl group at the 2-position.
3-Methylthiophene: A similar compound with a methyl group at the 3-position.
Uniqueness
5-Ethyl-2-propiothienone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications that other thiophene derivatives may not be able to fulfill .
Eigenschaften
CAS-Nummer |
108223-66-1 |
|---|---|
Molekularformel |
C9H12OS |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
1-(5-ethylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-6-9(11-7)8(10)4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IEOBQCWBYSLFPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)


![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)


![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)



![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)

